

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromobenzaldoxime

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Compound of Interest

Compound Name: 2-Bromobenzaldoxime

Cat. No.: B2503928

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Bromobenzaldoxime**, a valuable intermediate in organic synthesis and drug discovery. The document details a reliable experimental protocol for its preparation and outlines the key analytical techniques for its characterization, supported by predictive data and logical workflows.

Synthesis of 2-Bromobenzaldoxime

The synthesis of **2-Bromobenzaldoxime** is most commonly achieved through the condensation reaction of 2-bromobenzaldehyde with hydroxylamine. The following protocol is a robust method for obtaining the desired product, predominantly as the (E)-isomer.

Experimental Protocol: Synthesis of (E)-2-Bromobenzaldehyde Oxime[1][2]

Materials:

- 2-Bromobenzaldehyde
- Hydroxylamine (50% aqueous solution) or Hydroxylamine Hydrochloride

- Hydrated Zinc Chloride (optional catalyst)[1][2] or Sodium Acetate (if using Hydroxylamine Hydrochloride)
- Ethyl acetate
- n-Hexane
- Ethanol
- Water

Procedure:

- In a round-bottomed flask, dissolve 2-bromobenzaldehyde (1.0 mmol, 184 mg) in a suitable solvent such as ethanol (10 mL).
- Add a 50% aqueous solution of hydroxylamine (3.0 mmol, 0.18 mL). Alternatively, hydroxylamine hydrochloride (74.0 mmol) and sodium acetate (125.0 mmol) can be used. The sodium acetate acts as a base to liberate the free hydroxylamine.
- For the catalyzed reaction, add hydrated zinc chloride (0.2 mmol) to the mixture.
- The reaction mixture is then heated. One reported method involves heating at 373 K (100 °C) for 30 minutes.[1][2] Another common procedure involves stirring under reflux, with the progress monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature.
- If a precipitate forms upon cooling, it can be collected by suction filtration, washed thoroughly with water, and dried under a vacuum.
- If no precipitate forms, the product can be extracted. The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v) as the eluent.[1][2]

- Recrystallization from a suitable solvent, such as ethyl acetate or ethanol, can be performed to obtain colorless crystals of the pure product.

A reported yield for this synthesis is approximately 90%.[\[1\]](#)[\[2\]](#)

Characterization of 2-Bromobenzaldoxime

Thorough characterization is essential to confirm the identity and purity of the synthesized **2-Bromobenzaldoxime**. The following sections detail the expected analytical data.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₆ BrNO	
Molecular Weight	200.04 g/mol	
Melting Point	363 K (90 °C)	
Appearance	Colorless crystals or white solid	[1] [2]

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment
11.70	s	N-OH
8.32	s	CH=N
7.79-7.81	q	Ar-H
7.68	d, J=7.5 Hz	Ar-H
7.42	t, J=7.5 Hz	Ar-H
7.33-7.36	m	Ar-H
Solvent: DMSO-d ₆		

2.2.2. ¹³C NMR Spectroscopy (Predictive)

While specific experimental data was not found, the expected chemical shifts for the carbon atoms can be predicted based on the structure and known values for similar compounds.

Chemical Shift (δ) ppm	Assignment
~149	C=N
~133-135	C-Br
~125-132	Aromatic CH carbons
~122	Quaternary Aromatic C

2.2.3. Infrared (IR) Spectroscopy (Predictive)

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Assignment
~3200-3600 (broad)	O-H stretch
~3000-3100	Aromatic C-H stretch
~1640	C=N stretch
~1450-1600	Aromatic C=C stretch
~930-960	N-O stretch
~750	ortho-disubstituted benzene C-H bend

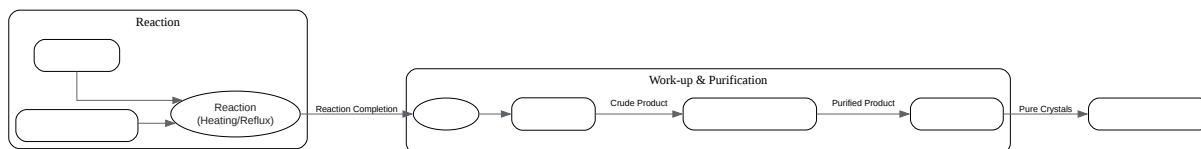
2.2.4. Mass Spectrometry (Predictive)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Value	Assignment
200/202	Molecular ion peak [M] ⁺ , showing isotopic pattern for Bromine (⁷⁹ Br and ⁸¹ Br)
183/185	[M-OH] ⁺
121	[M-Br] ⁺
104	[M-Br-OH] ⁺
77	Phenyl cation [C ₆ H ₅] ⁺

Visualizing the Process and Relationships Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis and purification of **2-Bromobenzaldoxime**.

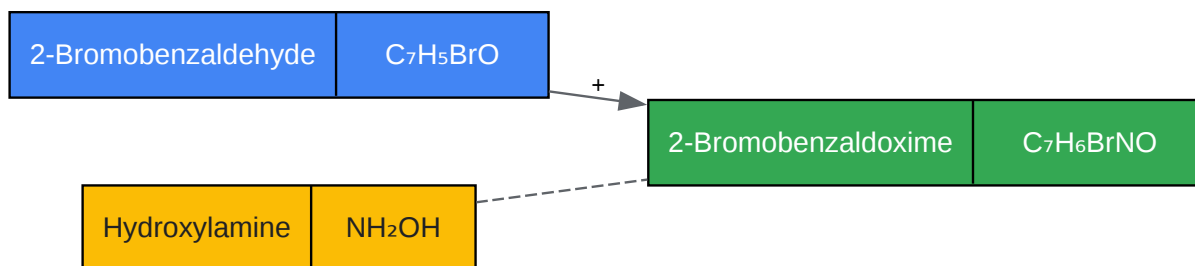


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Caption: Synthesis and purification workflow for **2-Bromobenzaldoxime**.

Molecular Transformation Pathway

This diagram illustrates the chemical transformation from the starting material to the final product.



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Caption: Reaction scheme for the formation of **2-Bromobenzaldoxime**.

This guide provides a solid foundation for the synthesis and characterization of **2-Bromobenzaldoxime**, equipping researchers with the necessary information for its successful preparation and verification.

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References

- 1. (E)-2-Bromobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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